3-Methylcholanthrene

Catalog No.
S604894
CAS No.
56-49-5
M.F
C21H16
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcholanthrene

CAS Number

56-49-5

Product Name

3-Methylcholanthrene

IUPAC Name

3-methyl-1,2-dihydrobenzo[j]aceanthrylene

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3

InChI Key

PPQNQXQZIWHJRB-UHFFFAOYSA-N

SMILES

CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1

solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature)
In water, 2.9X10-3 mg/L at 25 °C
Soluble in xylene, toluene; slightly solubloe in amyl alcohol
Soluble in benzene
3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt.

Synonyms

20 Methylcholanthrene, 20-Methylcholanthrene, 3 Methylcholanthrene, 3-Methylcholanthrene, Methylcholanthrene

Canonical SMILES

CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1

The exact mass of the compound 3-Methylcholanthrene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 64° f (ntp, 1992)1.08e-08 min water, 2.8x10-3 mg/l at 24-27 °c (average of 6 measured values from literature)in water, 2.9x10-3 mg/l at 25 °csoluble in xylene, toluene; slightly solubloe in amyl alcoholsoluble in benzene3-methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21970. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benz(a)Anthracenes. It belongs to the ontological category of ortho- and peri-fused polycyclic arene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Mutagens. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methylcholanthrene (3-MC) is a highly potent synthetic polycyclic aromatic hydrocarbon (PAH) widely procured as a benchmark chemical carcinogen and aryl hydrocarbon receptor (AhR) agonist. In laboratory and preclinical settings, it is primarily utilized to establish highly reproducible syngeneic fibrosarcoma models and to serve as a standard positive control for CYP1A1 induction assays. Its high lipophilicity ensures excellent processability in standard lipid vehicles such as corn, peanut, or sesame oil, making it a reliable, ready-to-use reagent for in vivo toxicology and immuno-oncology workflows[1].

Generic substitution of 3-MC with other PAHs or AhR agonists fundamentally alters experimental outcomes and regulatory burdens. Substituting 3-MC with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) replaces a metabolizable, transient AhR activation profile with sustained, highly toxic bioaccumulation, while drastically increasing procurement and safety compliance costs. Conversely, utilizing other PAHs like 7,12-Dimethylbenz[a]anthracene (DMBA) shifts the in vivo tumorigenesis profile; DMBA is optimized for mammary carcinomas or requires multi-step promoter protocols for skin tumors, whereas 3-MC uniquely guarantees localized fibrosarcoma induction via a single subcutaneous injection [1].

AhR-Mediated CYP1A1 Induction Kinetics (vs TCDD)

3-MC is a potent AhR agonist that induces CYP1A1 expression, but unlike TCDD, it is metabolizable. In HepG2 cells, 3-MC induces CYP1A1 mRNA up to 90-fold at 12 hours, but this induction declines significantly by 48 hours as the compound is metabolized. In contrast, TCDD resists metabolism, causing sustained, persistent AhR activation and extreme cellular toxicity [1].

Evidence DimensionCYP1A1 mRNA induction duration
Target Compound Data3-MC (Peak at 12h, significant decline by 48h)
Comparator Or BaselineTCDD (Sustained, non-declining induction)
Quantified Difference3-MC provides transient activation due to metabolic clearance, avoiding the persistent toxicity of TCDD.
ConditionsHepG2 human hepatoma cells in vitro

Buyers select 3-MC to study robust AhR pathways without the severe regulatory restrictions, bioaccumulation, and persistent toxicity associated with TCDD procurement.

In Vivo Tumorigenesis Specificity (vs DMBA)

3-MC is the gold standard for inducing localized soft-tissue sarcomas. A single subcutaneous injection of 3-MC is sufficient to induce fibrosarcomas at the injection site with high incidence. In contrast, DMBA typically requires multiple carcinogen applications followed by a tumor promoter to induce skin papillomas, or is otherwise directed toward mammary tumor induction [1].

Evidence DimensionDosing protocol for localized tumor induction
Target Compound Data3-MC (Single subcutaneous injection)
Comparator Or BaselineDMBA (Multiple applications + promoter required for skin/localized tumors)
Quantified Difference3-MC eliminates the need for multi-step promoter protocols, drastically reducing the timeline and complexity of syngeneic model generation.
ConditionsMurine subcutaneous injection models

Procurement of 3-MC drastically simplifies the experimental timeline and reduces animal handling when establishing localized fibrosarcoma microenvironments.

CYP1A1 Transcriptional Activation Potency (vs Benzo[a]pyrene)

As a positive control for AhR-mediated toxicology, 3-MC demonstrates superior potency compared to the standard environmental PAH, Benzo[a]pyrene (BaP). In male Sprague-Dawley rats, a 10 mg/kg dose of 3-MC induced cardiac CYP1A1 gene expression by approximately 160-fold. Achieving a comparable 150-fold induction required a 20 mg/kg dose of BaP, demonstrating that 3-MC is twice as potent by mass in this tissue model [1].

Evidence DimensionDose required for ~150-160 fold CYP1A1 mRNA induction
Target Compound Data3-MC (10 mg/kg)
Comparator Or BaselineBenzo[a]pyrene (20 mg/kg)
Quantified Difference3-MC achieves equivalent or superior transcriptional activation at 50% of the BaP dose.
ConditionsIntraperitoneal injection in Sprague-Dawley rats over 7 days

3-MC provides a more potent, lower-dose positive control for AhR/CYP1A1 toxicology assays, conserving material and standardizing assay reproducibility.

Formulation and Dosing Compatibility (Baseline)

3-MC is highly lipophilic, which ensures seamless integration into standard in vivo dosing workflows. It is fully compatible with standard laboratory vehicles such as corn oil, sesame oil, and peanut oil for subcutaneous or intraperitoneal administration, eliminating the need for complex emulsifiers, co-solvents, or aqueous micellar formulations that can introduce confounding variables in toxicology studies [1].

Evidence DimensionVehicle compatibility for in vivo administration
Target Compound Data3-MC (100% soluble in standard vegetable oils at working concentrations)
Comparator Or BaselineAqueous-based formulations (Require complex emulsifiers/co-solvents)
Quantified DifferenceSimple dissolution in standard laboratory oils achieves full dosing efficacy without chemical confounding factors.
ConditionsSubcutaneous or intraperitoneal injection preparation

Ensures seamless integration into standard in vivo toxicology and oncology workflows without requiring specialized formulation reagents.

Syngeneic Fibrosarcoma Model Generation

Utilizing 3-MC's single-dose subcutaneous efficacy to establish localized, highly reproducible tumor microenvironments for immuno-oncology and cancer immunoediting research[1].

Transient AhR Pathway Activation Assays

Deploying 3-MC as a potent, metabolizable AhR agonist in vitro to study CYP1A1/CYP1A2 induction kinetics without the severe regulatory restrictions and persistent toxicity of TCDD [2].

In Vivo Toxicology Positive Controls

Using 3-MC as a high-potency benchmark against environmental PAHs like Benzo[a]pyrene to standardize dose-response curves in cytochrome P450 expression and arachidonic acid metabolism studies [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992)
Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS]

Color/Form

Yellow needles from benzene
Yellow crystals
Pale yellow, slender prisms from benzene plus ethe

XLogP3

6.4

Exact Mass

268.125200510 g/mol

Monoisotopic Mass

268.125200510 g/mol

Boiling Point

536 °F at 80 mmHg (NTP, 1992)
280 °C at 80 mm Hg

Heavy Atom Count

21

Density

1.28 at 68 °F (NTP, 1992) - Denser than water; will sink
1.28 g/cu cm at 20 °C

LogP

6.42 (LogP)
log Kow = 6.42

Decomposition

Hazardous decomposition products formed under fire conditions - Carbon oxides.
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Yellow to Dark Yellow Solid

Melting Point

354 to 356 °F (NTP, 1992)
178 °C

UNII

214U33M1RL

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H350 (95%): May cause cancer [Danger Carcinogenicity];
H413 (95%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 3-Methylcholanthrene is solid of pale yellow crystals. It is practically insoluble in water. It is a member of a group of chemicals called polycyclic aromatic hydrocarbons (PAHs). USE: 3-Methylcholanthrene is used experimentally in cancer and biochemical research. It is not commercially produced in the US. EXPOSURE: Workers who produce or use 3-methylcholanthrene in research may have direct skin contact. The general population is not expected to be exposed to 3-methylcholanthrene. 3-Methylcholanthrene released to air will be in or on particles that eventually fall to the ground. It will be broken down in air by reaction with hydroxyl radicals and sunlight. It will volatilize slowly into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in some aquatic organisms. RISK: Data on the potential for 3-methylcholanthrene to produce toxic effects in humans were not available. Altered learning and memory were observed in laboratory animals following repeated injections of 3-methylcholanthrene. Altered development of reproductive cycle in female rats and sperm damage in male rats were observed following injections of 3-methylcholanthrene, but it is unknown if these changes altered fertility. Fetal death and decreased fetal growth were observed in laboratory animals giving oral doses of 3-methylcholanthrene during pregnancy, but no evidence of birth defects were observed in laboratory animals following injections of 3-methylcholanthrene during pregnancy. 3-Methylcholanthrene is a potent cancer-causing agent in laboratory animals. Mesothelioma, colon cancer, and breast cancer were observed following oral exposure. Liver and lung cancer and cancers of the blood were observed in offspring of laboratory animals exposed to 3-methylcholanthrene during pregnancy. When 3-methylcholanthrene is injected in animals, tumor formation has been observed at the site of injection in various locations (e.g., salivary glands, lung, thymus, uterus). The potential for 3-methylcholanthrene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Mechanism of Action

... The mechanisms involved in 3-methylcholanthrene (MC) activation of c-fos and c-jun gene expression were examined in /this/ study. Evidence is presented that stimulation of c-fos transcription by MC involves a signal transduction pathway, which includes activation of the small G protein Ras, Raf-1 kinase, and the mitogen-activated protein (MAP) kinases, ERK1 and ERK2. Furthermore, phorbol 12-myristate 13-acetate, which uses both protein kinase C and protein-tyrosine kinase activities to induce c-fos promoter, may share a common pathway with MC downstream of Ras. The signal transduction pathway induced by MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases.

Vapor Pressure

6.85e-07 mmHg at 68 °F (NTP, 1992)
0.0000038 [mmHg]
4.3X10-8 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

56-49-5

Absorption Distribution and Excretion

In vivo binding of 3-(3)H-methylcholanthrene (3MC) to liver and lung DNA was studied in A/J mice. Only in liver was there reduction in total DNA-bound radioactivity between 4 and 24 hr after admin. After enzymatic digestion DNA was fractionated on Sephadex LH-20. Two major 3MC-adducts were observed. 3 addnl peaks eluted rapidly in lung DNA sample while a 4th was noted with liver DNA. The nucleoside-bound adducts from lung represented a much larger proportion of total radioactivity than with liver. In vitro analysis of 3MC binding to DNA showed nucleoside-bound adducts to be predominantly deoxyguanosine-dependent, but early peaks were independent of base ... .
Animal studies with structurally-related PAH such as benzo(a)pyrene, 7,12-dimethylbenz(a)anthracene, benz(a)anthracene, and 3-methylcholanthrene confirmed that intestinal transport readily occurs, primarily by passive diffusion.
Pregnant rats were administered 200 mg/kg of MCA /3-methylcholanthrene/ by gastric tube and determinations of concentrations of MCA were: fetuses: 0.0013 (traces - 0.002) ug/g; placentas: 0.009 (traces - 0.03) ug/g; liver: 0.10 (0.03-0.22) ug/g.

Metabolism Metabolites

The present study investigates the metabolism of the potent carcinogen 3-methylcholanthrene in rat liver cytosol preparations. Three metabolites of 3-methylcholanthrene were characterized by HPLC and GC/MS analysis. These metabolites were identified as 1-hydroxy-3-methylcholanthrene, 1-keto-3-methylcholanthrene and cholanthrene. The results ... suggest that the first step in the metabolic activation of 3-methylcholanthrene is hydroxylation at the 1-position, the most easily oxidized reactive center in the molecule.
In fetal rat liver, several metabolites including the 1- and 2-hydroxy-, the cis- and trans-1,2-dihydroxy-, the 11,12- dihydroxy-11,12-dihydro-, and the 1- and 2-keto-3-cholanthrene were isolated. The 1- and 2-hydroxy derivatives were further metabolized to 1-hydroxy-trans-9,10-dihydrodiols.
Yields 4,5-dihydro-4,5-dihydroxy-3-methylcholanthrene probably in rat; yields 11,12-dihydro-11,12-dihydroxy-3-methylcholanthrene in rat and in mouse; yields s-(11,12-dihydro-12-hydroxy-3-methylcholanthr-11-yl)glutathione in rat. /From table/
Yields 3-hydroxymethylcholanthrene, 9-hydroxy-3-methylcholanthrene, and 10-hydroxy-3-methylcholanthrene probably in rat. /From table/
The metabolism of (14)C-phenanthrene in vitro by untreated, sodium phenobarbital (PhB) and 3-methylcholanthrene (3-MC) pre-treated rat, guinea pig, and mouse hepatic microsomes has been studied. The major metabolite, except with microsomes from 3-MC pre-treated guinea pigs, was trans-9,10-dihydro-9,10-dihydroxyphenanthrene. In the case of 3-MC pre-treated guinea pig microsomes, the trans-1,2-dihydrodiol was the major product.

Wikipedia

Methylcholanthrene

Use Classification

Hazard Classes and Categories -> Mutagens

Methods of Manufacturing

From desoxycholic acid ... . From cholic acid ... . Methylcholanthrene has been produced also by an unusual pyrolytic degradation of cholesterol derivatives.
From bile acids via 1,2-benzanthracene.

General Manufacturing Information

Benz[j]aceanthrylene, 1,2-dihydro-3-methyl-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 3-methylcholanthrene; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8270D; Procedure: gas chromatography/mass spectrometry; Analyte: 3-methylcholanthrene; Matrix: solid waste matrices, soils, air sampling media and water samples; Detection Limit: 1 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Interactions

Simian Virus 40 (SV40) immortalization followed by treatment of cells with 3-methylcholanthrene (3-MC) has been used to elicit tumors in athymic mice. ... The commercially-available human uroepithelial cell lines were either SV40-immortalized (HUC) or SV40-immortalized and then 3-MC-transformed (HUC-TC). To characterize the SV40 - 3MC interaction, we compared human gene expression in these cell lines using a human cancer array and confirmed selected changes by RT-PCR. Many viral Large T Antigen (Tag) expression-related changes occurred in HUC-TC, and it is concluded that SV40 and 3-MC may act synergistically to transform cells. Changes noted in IFP 9-27, 2'-5' OAS, IF 56, MxA and MxAB were typical of those that occur in response to viral exposure and are part of the innate immune response. Because interferon is crucial to innate immune host defenses and many gene changes were interferon-related, we explored cellular growth responses to exogenous IFN-gamma and found that treatment impeded growth in tumor, but not immortalized HUC on days 4 - 7. Cellular metabolism however, was inhibited in both cell types. We conclude that IFN-gamma metabolic responses were functional in both cell lines, but IFN-gamma anti-proliferative responses functioned only in tumor cells. ...
Polycyclic aromatic hydrocarbons (PAHs) and halogenated aromatic hydrocarbons (HAHs) develop various adverse effects through activation of an aryl hydrocarbon receptor (AhR). The suppressive effects of brewed green tea and black tea on 3-methylcholanthrene (MC)-induced AhR activation and its downstream events were examined in the liver of rats. Ad-libitum drinking of green tea and black tea suppressed MC-induced AhR activation and elevation of ethoxyresorufin O-deethylase activity in the liver, whereas the teas themselves did not induce them. Tea showed a suppressive fashion on the expression of cytochrome P450 1A1 (CYP1A1). Tea suppressed the AhR activation induced by 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) ex vivo. A part of catechins and theaflavins was present in plasma and liver as conjugated and intact forms. The results of this study suggested that active component(s) of tea are incorporated in the liver and suppress the activity of CYP1As through the AhR activation pathway.
... In this study, we examined the effects of caffeic acid phenethyl ester (CAPE) on 3-methylcholanthrene (3-MC)-induced CYP1A1 expression and activities. CAPE reduced the formation of the benzo[a]pyrene-DNA adduct. Moreover, CAPE inhibited 3-MC-induced CYP1A1 activity, mRNA expression, protein level, and promoter activity. CAPE treatment also decreased 3-MC-inducible xenobiotic-response element (XRE)-linked luciferase, aryl hydrocarbons receptor (AhR) transactivation and nuclear localization. CAPE induced hypoxia inducible factor-1alpha (HIF-1alpha) protein level and HIF-1alpha responsible element (HRE) transcriptional activity. CAPE-mediated HIF-1alpha reduced 3-MC-inducible CYP1A1 protein expression. Taken together, CAPE decreases 3-MC-mediated CYP1A1 expression, and this inhibitory response is associated with inhibition of AhR and HIF-1alpha induction.
... In this study, the mechanism of human metallothionein 2A (MT2A) gene transcription activation by aryl hydrocarbon receptor (AHR) was investigated. Cotreatment with 3-methylcholanthrene and dexamethasone, agonists of AHR and glucocorticoid receptor (GR) respectively, synergistically increased MT2A mRNA levels in HepG2 cells. MT2A induction was suppressed by RNA interference against AHR or GR. Coimmunoprecipitation experiments revealed a physical interaction between AHR and GR proteins. Moreover, chromatin immunoprecipitation assays indicated that AHR was recruited to the glucocorticoid response element in the MT2A promoter. Thus, we provide a novel mechanism whereby AHR modulates expression of human MT2A via the glucocorticoid response element and protein-protein interactions with GR.
For more Interactions (Complete) data for 3-Methylcholanthrene (36 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 09-14-2023

DNA methylation and hydroxymethylation associated with gene expression regulatory network during 3-methylcholanthrene induced lung cell malignant transformation

Hong-Qiang Chen, Dong-Jiao Chen, Yan Li, Fei Han, Xiao Jiang, Jia Cao, Jin-Yi Liu, Wen-Bin Liu
PMID: 33545462   DOI: 10.1016/j.scitotenv.2020.144839

Abstract

3-methylcholanthrene (3-MCA) is a typical representative PAH. It has strong toxicity and is a typical chemical carcinogen. However, the epigenetic mechanisms underlying 3-MCA-induced tumourigenesis are largely unknown. In this study, a model of the 3-MCA-induced malignant transformation of human bronchial epithelial (HBE) cells was established successfully. The profiles of gene expression and DNA methylation and hydroxymethylation were obtained and analysed with an Illumina HiSeq 4000. A total of 707 genes were found to be significantly up-regulated, and 686 genes were found to be significantly down-regulated. Compared to control cells, 8545 mRNA-associated differentially methylated regions and 15,121 mRNA-associated differentially hydroxymethylated regions in promoters were found to be significantly altered in transformed cells. By using mRNA expression and DNA methylation and hydroxymethylation interaction analysis, 99 differentially expressed genes were identified. Among them, CA9 and EGLN3 were verified to be significantly down-regulated, and CARD6 and LCP1 were shown to be significantly up-regulated, and these genes mainly participated in cell growth, migration and invasion, indicating that these genes were key genes involved in the 3-MCA-induced malignant transformation of HBE cells. Gene ontology (GO) analysis and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis showed that a large number of differentially expressed genes (DEGs) were involved mainly in RNA polymerase II transcription factor activity, chemical carcinogenesis, base-excision repair (BER), cytokine-cytokine receptor interactions, glycerolipid metabolism, steroid hormone biosynthesis, cAMP signalling pathways and other signalling pathways. Our study suggested that characteristic gene alterations associated with DNA methylation and hydroxymethylation could play important roles in environmental 3-MCA-induced lung carcinogenesis.


Late effects of cutaneous 3-methylcholanthrene exposure on DNA damage-related pleiotropic growth factors and oxidative stress markers in mice

T Devrim, H Ekici, A K Devrim, M Sozmen, A Senol, K K Bozkur, O Duru, S Yalcin
PMID: 32356428   DOI:

Abstract

Skin is the body's first defence against direct exposure to variety of chemicals. Polycyclic aromatic hydrocarbons such as 3-methylcholanthrene (3-MC) are common in polluted urban air and have a potential of producing harmful effects. Moreover, their late effects can occur months or years after exposure.
We aimed to investigate the long-term effects of 3-MC induced dermal toxicity on the expression of markers of apoptosis, pleiotropic cytokines, and oxidative stress and to determine the protective effect of cisplatin.
Groups were designed as control (group 1), 3-MC applied (group 2) and 3-MC+cisplatin applied mice (group 3). Cutaneous expressions of TGFβ, PDGFA, PDGFC, bFGF, PDGFRα, USP28, and Ki67 were evaluated with qPCR. Total oxidant (TOS), total antioxidant (TAS) and oxidative stress index (OSI) values were determined in liver and kidney tissues.
The expression levels of TGFβ, PDGFRα, USP-28, Ki67, and PDGFA were decreased significantly in MC applied groups. Renal TAS levels were significantly lower in group-3. Liver and kidney OSI values were increased in both groups 2 and 3.
The results indicated that low dose 3-MC caused oxidative stress and downregulated apoptotic and cytokine markers in the long term and cisplatin had no ameliorative effects on this degeneration processes (Tab. 3, Fig. 3, Ref. 32). Text in PDF www.elis.sk.


3-Methylcholanthrene alters the hepatic immune response in mice

Wenyu Miao, Zhengwei Fu, Yuanxiang Jin
PMID: 32293687   DOI: 10.1093/abbs/gmaa020

Abstract




3-Methylcholanthrene impacts on the female germ cells of rats without causing systemic toxicity

Eric Alejandro Rhon Calderón, Rocío Alejandra Galarza, Alicia Graciela Faletti
PMID: 31712135   DOI: 10.1016/j.tox.2019.152328

Abstract

We have previously shown that daily exposure to the environmental pollutant 3-methylcholanthrene (3MC) alters the ovarian function by affecting follicle growth and ovulation. To extend our findings, the aims of this work were to study the effects of daily and non-daily exposure to 3MC on oocyte morphology and integrity and the meiosis process. To this end, immature female rats were daily (0.1-1.0 mg/kg) and non-daily (0.1 mg/kg, three times a week) exposed to 3MC and/or α-naphthoflavone (αNF) (80 mg/kg) for 19 and 20 days, respectively. The latter was used to study its ability to prevent the 3MC action. Follicular growth was examined by histology, apoptosis by in situ cell death detection, oocyte integrity by morphological parameters and fluorescent dyes, and the meiotic spindle by immunostaining. Compared with controls (C), and in a dose-dependent manner, all 3MC-treated rats showed i) increased presence of apoptotic cells in antral follicles and decreased percentage of healthy oocytes, ii) increased oocyte area, perimeter and perivitelline space and decreased thickness of the zona pellucida, and ii) increased percentage of oocytes with abnormal meiotic spindle. In addition, the non-daily dose of 3MC caused DNA damage in oocytes, but not in blood or bone marrow cells. All 3MC-induced changes were prevented with the co-treatment with αNF. These results suggest that low doses of 3MC severely disrupt the ovarian function and that germ cells seem to be more sensitive to this environmental pollutant than other cells such as peripheral blood and bone marrow cells.


Hydroxysteroid sulfotransferase 2B1 affects gastric epithelial function and carcinogenesis induced by a carcinogenic agent

Wenting Hong, Fenghua Guo, Mingjie Yang, Dongke Xu, Ziyan Zhuang, Baolin Niu, Qianming Bai, Xiaobo Li
PMID: 31757214   DOI: 10.1186/s12944-019-1149-6

Abstract

A healthy gastric mucosal epithelium exhibits tumor-suppressive properties. Gastric epithelial cell dysfunction contributes to gastric cancer development. Oxysterols provided from food or cholesterol oxidation in the gastric epithelium may be further sulfated by hydroxysteroid sulfotransferase 2B1 (SULT2B1), which is highly abundant in the gastric epithelium. However, the effects of SULT2B1 on gastric epithelial function and gastric carcinogenesis are unclear.
A mouse gastric tumor model was established using carcinogenic agent 3-methylcholanthrene (3-MCA). A SULT2B1 deletion (SULT2B1
) human gastric epithelial line GES-1 was constructed by CRISPR/CAS9 genome editing system.
The gastric tumor incidence was higher in the SULT2B1
mice than in the wild-type (WT) mice. In gastric epithelial cells, adenovirus-mediated SULT2B1b overexpression reduced the levels of oxysterols, such as 24(R/S),25-epoxycholesterol (24(R/S),25-EC) and 27-hydroxycholesterol (27HC). This condition also increased PI3K/AKT signaling to promote gastric epithelial cell proliferation, epithelization, and epithelial development. However, SULT2B1 deletion or SULT2B1 knockdown suppressed PI3K/AKT signaling, epithelial cell epithelization, and wound healing and induced gastric epithelial cell malignant transition upon 3-MCA induction.
The abundant SULT2B1 expression in normal gastric epithelium might maintain epithelial function via the PI3K/AKT signaling pathway and suppress gastric carcinogenesis induced by a carcinogenic agent.


Aryl Hydrocarbon Receptor Directly Regulates

Tomohiro Edamitsu, Keiko Taguchi, Eri H Kobayashi, Ryuhei Okuyama, Masayuki Yamamoto
PMID: 31358547   DOI: 10.1128/MCB.00190-19

Abstract

Transgenic mice expressing a constitutively active form of the aryl hydrocarbon receptor in keratinocytes (AhR-CA mice) develop severe dermatitis that substantially recapitulates the pathology of human atopic dermatitis. The neurotrophic factor artemin (Artn) is highly expressed in the epidermis of AhR-CA mice and causes hypersensitivity to itch (alloknesis) by elongating nerves into the epidermis. However, whether the
gene is regulated directly by AhR or indirectly through complex regulation associated with AhR remains unclear. To this end, we previously conducted chromatin immunoprecipitation-sequencing analyses of the
locus and found a xenobiotic response element (XRE) motif located far upstream (52 kb) of the gene. Therefore, in this study, we addressed whether the XRE actually regulates the
gene expression by deleting the region containing the motif. We generated two lines of Artn
mice. In the mouse epidermis, inducible expression of the
gene by the AhR agonist 3-methylcholanthrene was substantially suppressed compared to that in wild-type mice. Importantly, in AhR-CA::Artn
mice,
expression was significantly suppressed, and alloknesis was improved. These results demonstrate that the
gene is indeed regulated by the distal XRE-containing enhancer, and alloknesis in AhR-CA mice is provoked by the AhR-mediated direct induction of the
gene.


TREM2 Modulation Remodels the Tumor Myeloid Landscape Enhancing Anti-PD-1 Immunotherapy

Martina Molgora, Ekaterina Esaulova, William Vermi, Jinchao Hou, Yun Chen, Jingqin Luo, Simone Brioschi, Mattia Bugatti, Andrea Salvatore Omodei, Biancamaria Ricci, Catrina Fronick, Santosh K Panda, Yoshiko Takeuchi, Matthew M Gubin, Roberta Faccio, Marina Cella, Susan Gilfillan, Emil R Unanue, Maxim N Artyomov, Robert D Schreiber, Marco Colonna
PMID: 32783918   DOI: 10.1016/j.cell.2020.07.013

Abstract

Checkpoint immunotherapy unleashes T cell control of tumors, but is undermined by immunosuppressive myeloid cells. TREM2 is a myeloid receptor that transmits intracellular signals that sustain microglial responses during Alzheimer's disease. TREM2 is also expressed by tumor-infiltrating macrophages. Here, we found that Trem2
mice are more resistant to growth of various cancers than wild-type mice and are more responsive to anti-PD-1 immunotherapy. Furthermore, treatment with anti-TREM2 mAb curbed tumor growth and fostered regression when combined with anti-PD-1. scRNA-seq revealed that both TREM2 deletion and anti-TREM2 are associated with scant MRC1
and CX
CR1
macrophages in the tumor infiltrate, paralleled by expansion of myeloid subsets expressing immunostimulatory molecules that promote improved T cell responses. TREM2 was expressed in tumor macrophages in over 200 human cancer cases and inversely correlated with prolonged survival for two types of cancer. Thus, TREM2 might be targeted to modify tumor myeloid infiltrates and augment checkpoint immunotherapy.


SQSTM1/p62 and PPARGC1A/PGC-1alpha at the interface of autophagy and vascular senescence

Gloria Salazar, Abigail Cullen, Jingwen Huang, Yitong Zhao, Alexa Serino, Lula Hilenski, Nikolay Patrushev, Farshad Forouzandeh, Hyun Seok Hwang
PMID: 31441382   DOI: 10.1080/15548627.2019.1659612

Abstract

Defective macroautophagy/autophagy and mitochondrial dysfunction are known to stimulate senescence. The mitochondrial regulator PPARGC1A (peroxisome proliferator activated receptor gamma, coactivator 1 alpha) regulates mitochondrial biogenesis, reducing senescence of vascular smooth muscle cells (VSMCs); however, it is unknown whether autophagy mediates PPARGC1A-protective effects on senescence. Using
VSMCs, we identified the autophagy receptor SQSTM1/p62 (sequestosome 1) as a major regulator of autophagy and senescence of VSMCs. Abnormal autophagosomes were observed in VSMCs in aortas of
mice.
VSMCs in culture presented reductions in LC3-II levels; in autophagosome number; and in the expression of SQSTM1 (protein and mRNA), LAMP2 (lysosomal-associated membrane protein 2), CTSD (cathepsin D), and TFRC (transferrin receptor). Reduced SQSTM1 protein expression was also observed in aortas of
mice and was upregulated by PPARGC1A overexpression, suggesting that SQSTM1 is a direct target of PPARGC1A. Inhibition of autophagy by 3-MA (3 methyladenine), spautin-1 or
(autophagy related 5) siRNA stimulated senescence. Rapamycin rescued the effect of
siRNA in
, but not in
VSMCs, suggesting that other targets of MTOR (mechanistic target of rapamycin kinase), in addition to autophagy, also contribute to senescence.
siRNA increased senescence basally and in response to AGT II (angiotensin II) and zinc overload, two known inducers of senescence. Furthermore,
gene deficiency mimicked the phenotype of
depletion by presenting reduced autophagy and increased senescence
and
. Thus, PPARGC1A upregulates autophagy reducing senescence by a SQSTM1-dependent mechanism. We propose SQSTM1 as a novel target in therapeutic interventions reducing senescence.
3-MA: 3 methyladenine; ACTA2/SM-actin: actin, alpha 2, smooth muscle, aorta; ACTB/β-actin: actin beta; AGT II: angiotensin II; ATG5: autophagy related 5; BECN1: beclin 1; CAT: catalase; CDKN1A: cyclin-dependent kinase inhibitor 1A (P21); Chl: chloroquine; CTSD: cathepsin D; CYCS: cytochrome C, somatic; DHE: dihydroethidium; DPBS: Dulbecco's phosphate-buffered saline; EL: elastic lamina; EM: extracellular matrix; FDG: fluorescein-di-β-D-galactopyranoside; GAPDH: glyceraldehyde-3-phosphate dehydrogenase; γH2AFX: phosphorylated H2A histone family, member X, H
DCFDA: 2',7'-dichlorodihydrofluorescein diacetate; LAMP2: lysosomal-associated membrane protein 2; MASMs: mouse vascular smooth muscle cells; MEF: mouse embryonic fibroblast; NBR1: NBR1, autophagy cargo receptor; NFKB/NF-κB: nuclear factor of kappa light polypeptide gene enhancer in B cells; MTOR: mechanistic target of rapamycin kinase; NFE2L2: nuclear factor, erythroid derived 2, like 2; NOX1: NADPH oxidase 1; OPTN: optineurin; PFA: paraformaldehyde; PFU: plaque-forming units; PPARGC1A/PGC-1α: peroxisome proliferator activated receptor, gamma, coactivator 1 alpha; Ptdln3K: phosphatidylinositol 3-kinase; RASMs: rat vascular smooth muscle cells; ROS: reactive oxygen species; SA-GLB1/β-gal: senescence-associated galactosidase, beta 1; SASP: senescence-associated secretory phenotype; SIRT1: sirtuin 1; Spautin 1: specific and potent autophagy inhibitor 1; SQSTM1/p62: sequestosome 1; SOD: superoxide dismutase; TEM: transmission electron microscopy; TFEB: transcription factor EB; TFRC: transferrin receptor; TRP53/p53: transformation related protein 53; TUBG1: tubulin gamma 1; VSMCs: vascular smooth muscle cells; WT: wild type.


Mutational landscape in genetically engineered, carcinogen-induced, and radiation-induced mouse sarcoma

Chang-Lung Lee, Yvonne M Mowery, Andrea R Daniel, Dadong Zhang, Alexander B Sibley, Joe R Delaney, Amy J Wisdom, Xiaodi Qin, Xi Wang, Isibel Caraballo, Jeremy Gresham, Lixia Luo, David Van Mater, Kouros Owzar, David G Kirsch
PMID: 31112524   DOI: 10.1172/jci.insight.128698

Abstract

Cancer development is influenced by hereditary mutations, somatic mutations due to random errors in DNA replication, or external factors. It remains unclear how distinct cell-intrinsic and -extrinsic factors impact oncogenesis within the same tissue type. We investigated murine soft tissue sarcomas generated by oncogenic alterations (KrasG12D activation and p53 deletion), carcinogens (3-methylcholanthrene [MCA] or ionizing radiation), and in a novel model combining both factors (MCA plus p53 deletion). Whole-exome sequencing demonstrated distinct mutational signatures in individual sarcoma cohorts. MCA-induced sarcomas exhibited high mutational burden and predominantly G-to-T transversions, while radiation-induced sarcomas exhibited low mutational burden and a distinct genetic signature characterized by C-to-T transitions. The indel to substitution ratio and amount of gene copy number variations were high for radiation-induced sarcomas. MCA-induced tumors generated on a p53-deficient background showed the highest genomic instability. MCA-induced sarcomas harbored mutations in putative cancer-driver genes that regulate MAPK signaling (Kras and Nf1) and the Hippo pathway (Fat1 and Fat4). In contrast, radiation-induced sarcomas and KrasG12Dp53-/- sarcomas did not harbor recurrent oncogenic mutations, rather they exhibited amplifications of specific oncogenes: Kras and Myc in KrasG12Dp53-/- sarcomas, and Met and Yap1 for radiation-induced sarcomas. These results reveal that different initiating events drive oncogenesis through distinct mechanisms.


AHR and GPER mediate the stimulatory effects induced by 3-methylcholanthrene in breast cancer cells and cancer-associated fibroblasts (CAFs)

Francesca Cirillo, Rosamaria Lappano, Leonardo Bruno, Bruno Rizzuti, Fedora Grande, Rita Guzzi, Sara Briguori, Anna Maria Miglietta, Miki Nakajima, Maria Teresa Di Martino, Marcello Maggiolini
PMID: 31370872   DOI: 10.1186/s13046-019-1337-2

Abstract

The chemical carcinogen 3-methylcholanthrene (3MC) binds to the aryl hydrocarbon receptor (AHR) that regulates the expression of cytochrome P450 (CYP) enzymes as CYP1B1, which is involved in the oncogenic activation of environmental pollutants as well as in the estrogen biosynthesis and metabolism. 3MC was shown to induce estrogenic responses binding to the estrogen receptor (ER) α and stimulating a functional interaction between AHR and ERα. Recently, the G protein estrogen receptor (GPER) has been reported to mediate certain biological responses induced by endogenous estrogens and environmental compounds eliciting an estrogen-like activity.
Molecular dynamics and docking simulations were performed to evaluate the potential of 3MC to interact with GPER. SkBr3 breast cancer cells and cancer-associated fibroblasts (CAFs) derived from breast tumor patients were used as model system. Real-time PCR and western blotting analysis were performed in order to evaluate the activation of transduction mediators as well as the mRNA and protein levels of CYP1B1 and cyclin D1. Co-immunoprecipitation studies were performed in order to explore the potential of 3MC to trigger the association of GPER with AHR and EGFR. Luciferase assays were carried out to determine the activity of CYP1B1 promoter deletion constructs upon 3MC exposure, while the nuclear shuttle of AHR induced by 3MC was assessed through confocal microscopy. Cell proliferation stimulated by 3MC was determined as biological counterpart of the aforementioned experimental assays. The statistical analysis was performed by ANOVA.
We first ascertained by docking simulations the ability of 3MC to interact with GPER. Thereafter, we established that 3MC activates the EGFR/ERK/c-Fos transduction signaling through both AHR and GPER in SkBr3 cells and CAFs. Then, we found that these receptors are involved in the up-regulation of CYP1B1 and cyclin D1 as well as in the stimulation of growth responses induced by 3MC.
In the present study we have provided novel insights regarding the molecular mechanisms by which 3MC may trigger a physical and functional interaction between AHR and GPER, leading to the stimulation of both SkBr3 breast cancer cells and CAFs. Altogether, our results indicate that 3MC may engage both GPER and AHR transduction pathways toward breast cancer progression.


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